2-[2-Hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid
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Overview
Description
. This compound features a cyclobutyl ring substituted with hydroxy and carbamate groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid typically involves multiple steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction, where two alkenes react under UV light or with a suitable catalyst to form the four-membered ring.
Introduction of Hydroxy and Carbamate Groups: The hydroxy group can be introduced via hydroboration-oxidation of an alkene precursor. The carbamate group is typically introduced by reacting the corresponding amine with an isocyanate or chloroformate.
Attachment of the Acetic Acid Moiety: The final step involves the esterification or amidation of the cyclobutyl intermediate with acetic acid or its derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the cycloaddition step, and high-throughput screening of catalysts for the hydroboration-oxidation and carbamate formation steps.
Chemical Reactions Analysis
Types of Reactions
2-[2-Hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbamate group can be reduced to an amine using lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can be substituted with halides or other nucleophiles using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or Dess-Martin periodinane.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: SOCl2, PBr3, or tosyl chloride (TsCl).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
2-[2-Hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound, possibly interacting with specific enzymes or receptors.
Medicine: Explored for its therapeutic potential, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-[2-Hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid depends on its specific application:
Biological Pathways: It may interact with enzymes or receptors, modulating their activity. For example, the hydroxy and carbamate groups could form hydrogen bonds or covalent interactions with active sites of enzymes.
Chemical Reactions: The compound’s functional groups allow it to participate in various chemical reactions, acting as a nucleophile or electrophile depending on the conditions.
Comparison with Similar Compounds
Similar Compounds
2-[2-Hydroxy-4-aminocyclobutyl]acetic acid: Lacks the carbamate group, making it less versatile in certain chemical reactions.
2-[2-Hydroxy-4-(tert-butylamino)cyclobutyl]acetic acid: Contains a tert-butylamino group instead of the carbamate, which may alter its reactivity and biological activity.
Uniqueness
2-[2-Hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid is unique due to the presence of both hydroxy and carbamate groups on the cyclobutyl ring, providing a balance of reactivity and stability that is advantageous in various applications.
Properties
IUPAC Name |
2-[2-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-7-5-8(13)6(7)4-9(14)15/h6-8,13H,4-5H2,1-3H3,(H,12,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZINDUWMMZGYKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1CC(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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